Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
Description
Properties
CAS No. |
302913-62-8 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H19NO3/c1-3-27-23(26)18-14-21(22(25)16-7-5-4-6-8-16)24-19-11-9-15(2)13-17(19)10-12-20(18)24/h4-14H,3H2,1-2H3 |
InChI Key |
AWSNEOYSHTXRGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Selection
Microwave-assisted synthesis has emerged as a sustainable approach for constructing pyrrolo[1,2-a]quinoline scaffolds. A one-pot, three-component reaction involving 4-methylquinoline , 4-cyanophenacyl bromide , and ethyl propiolate in acetonitrile, catalyzed by triethylamine (TEA), yields the target compound under microwave irradiation (100°C, 6 minutes). This method prioritizes energy efficiency and solvent minimization, aligning with green chemistry principles.
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the in situ generation of an azomethine ylide from 4-methylquinoline and phenacyl bromide facilitates cyclization with the alkyne. The microwave irradiation accelerates kinetic pathways, reducing side reactions and improving regioselectivity.
Optimization and Yield Analysis
Key parameters influencing yield include:
-
Solvent volume : Reducing acetonitrile to 10 mL enhances reactant concentration, improving collision frequency.
-
Temperature control : Maintaining 100°C prevents thermal decomposition of intermediates.
-
Catalyst loading : Triethylamine (1.5 equiv.) balances base strength without promoting side reactions.
Under optimized conditions, this method achieves 81% yield for ethyl 1-(4-cyanobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate (Table 1).
Table 1: Microwave-Assisted Synthesis Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent (MeCN) | 10 mL | +15% |
| Temperature | 100°C | +22% |
| TEA Equivalents | 1.5 | +10% |
Metal-Catalyzed Cyclopropanation-Ring Expansion
Rh(II)-Mediated Cyclopropanation
A novel approach leveraging Rh(II) carbenes derived from α-halodiazoacetates enables cyclopropanation of 3-chloroindoles, followed by ring expansion to form 4-quinolone-3-carboxylate intermediates. While this method primarily targets quinolones, adapting the protocol with 7-methylindole derivatives and ethyl diazoacetate could yield the pyrrolo[1,2-a]quinoline core.
Mechanistic Insights
The reaction proceeds through:
-
Cyclopropanation : Rh(II)-carbene insertion into the indole C2–C3 bond.
-
Ring expansion : Thermal rearrangement of the cyclopropane intermediate to a quinoline skeleton.
-
Esterification : Subsequent benzoylation at the 1-position using benzoyl chloride.
This method, though indirect, offers modularity for introducing substituents at the 7-position via pre-functionalized indole precursors.
Copper-Mediated Coupling Reactions
Catalytic System and Conditions
A copper(I) chloride (CuCl) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) co-catalyst system in dimethyl sulfoxide (DMSO) facilitates the coupling of 4-methylquinoline with benzoyl chloride and ethyl propiolate at 75°C. This method, initially reported for brominated analogs, can be adapted by substituting bromide precursors with methyl groups.
Substrate Scope and Limitations
-
Benzoyl donors : Electron-withdrawing groups (e.g., -CN) on the benzoyl moiety enhance electrophilicity, improving coupling efficiency.
-
Solvent effects : DMSO stabilizes copper intermediates but may complicate purification due to high polarity.
Table 2: Copper-Catalyzed Synthesis Outcomes
| Substrate | Catalyst Loading | Yield |
|---|---|---|
| 4-Methylquinoline | 10 mol% CuCl | 64% |
| 7-Bromoquinoline | 10 mol% CuCl | 81% |
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Microwave synthesis offers rapid reaction times (6 minutes) and high yields but requires specialized equipment.
-
Metal-catalyzed methods provide structural versatility but involve multi-step sequences and costly Rh catalysts.
-
Copper-mediated coupling balances cost and efficiency but faces challenges in regioselectivity for methyl substituents.
Chemical Reactions Analysis
2.1. Formation of the Pyrroloquinoline Core
The reaction begins with lepidine reacting with phenacyl bromides to generate intermediates, followed by cyclization with ethyl propiolate. This step establishes the fused bicyclic structure .
2.2. Benzoylation
Substitution at the 1-position involves benzoyl groups introduced via coupling reactions. For example, bromobenzoyl derivatives are prepared using bromobenzoyl chlorides under optimized conditions .
Purification Techniques
-
Column Chromatography: Silica gel with ethyl acetate/hexane mixtures (e.g., 7:3 ratio) is commonly used .
Reaction Data Comparison
| Reaction Type | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Pyrroloquinoline core formation | Lepidine, phenacyl bromides, K₂CO₃, DMF | 54–67% | |
| Copper-mediated coupling | CuCl, TBD, DMSO, 75°C, 12 h | 53–81% |
Modification Reactions
While direct data for ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is limited, analogous derivatives undergo:
-
Substitution: Halogen or functional group replacement at the benzoyl position .
-
Esterification: Ethyl ester formation via reaction with alkylating agents .
This compound’s synthesis highlights the interplay of transition metal catalysis, cyclization chemistry, and optimized purification protocols. Further studies on its reactivity under varied conditions could expand its synthetic utility.
Scientific Research Applications
Synthesis of Pyrroloquinoline Derivatives
The compound serves as a precursor in the synthesis of a diverse range of pyrroloquinoline derivatives. A notable method involves a one-pot, three-component reaction that combines quinolines, bromoacetophenones, and acetylenic dipolarophiles. This approach has been utilized to create libraries of new derivatives, showcasing the versatility of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate in generating complex molecular architectures .
Antifungal Properties
Recent studies have highlighted the antifungal activities of derivatives synthesized from this compound. For instance, analogs with modifications at specific positions demonstrated significant inhibitory effects against Candida albicans, indicating potential for developing antifungal agents .
Antitubercular Activity
Another crucial application is in the development of anti-tubercular compounds. Research has shown that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. These compounds are being explored for their efficacy in treating tuberculosis, highlighting their importance in addressing this global health issue .
Medicinal Chemistry Applications
The compound's structure allows for modifications that can enhance its pharmacological properties. The presence of the pyrroloquinoline scaffold is associated with various biological activities, making it a valuable building block in medicinal chemistry. Its derivatives are being investigated for their potential as enzyme inhibitors and therapeutic agents against various diseases .
Case Study: Synthesis and Characterization
A detailed investigation into the synthesis of this compound revealed its formation through specific reaction pathways involving nucleophilic substitutions and cycloadditions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structural integrity and purity of synthesized compounds .
Case Study: Pharmacological Evaluation
In pharmacological evaluations, compounds derived from this compound were tested for their activity against various pathogens. Results indicated that certain modifications led to enhanced bioactivity, suggesting a structure-activity relationship that can guide future drug design efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of microorganisms . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with the synthesis of nucleic acids and proteins in bacterial cells .
Comparison with Similar Compounds
The structural and functional properties of ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can be contextualized by comparing it with analogs bearing substituent variations on the benzoyl group or the pyrroloquinoline core. Key derivatives include:
Substituent Variations on the Benzoyl Group
Key Observations :
- Conversely, electron-donating groups (e.g., OCH3) increase solubility but may reduce metabolic stability .
- Positional Isomerism : Methyl substitution at position 5 (vs. 7 in the target compound) alters steric interactions, as seen in 4b (ethyl 1-(4-bromobenzoyl)-5-methyl derivative), which exhibits distinct NMR shifts (δ = 8.25 ppm for H2) compared to the 7-methyl analog .
- Biological Activity: Bromo and trimethoxy derivatives demonstrate notable cytotoxicity, with the 4-bromo analog (4b) showing promising antimycobacterial activity, likely due to halogen-mediated hydrophobic interactions .
Core Structure Modifications
- Pyrrolo[1,2-a]quinoline vs. Pyrrolo[2,1-a]isoquinoline: Derivatives fused with isoquinoline (e.g., benzothiazole-containing analogs) exhibit altered dipole moments and reactivity due to differences in aromatic ring orientation .
- Carboxylate Ester Variations : Methyl carboxylates (e.g., methyl-1-benzoyl derivatives) generally exhibit lower molecular weights and higher volatility compared to ethyl esters, impacting purification and application .
Biological Activity
Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antifungal, antitubercular, and cytotoxic properties, supported by data tables and relevant case studies.
1. Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrrolo[1,2-a]quinoline derivatives against Candida albicans, a common opportunistic fungal pathogen. This compound and its analogues were evaluated for their minimum inhibitory concentrations (MICs).
Table 1: Antifungal Activity Against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
The derivatives BQ-06, BQ-07, and BQ-08 exhibited the highest potency with an MIC of 0.4 µg/mL , significantly lower than the standard antifungal fluconazole at 30 µg/mL . The promising results suggest that these compounds could serve as lead candidates for developing new antifungal therapies.
2. Antitubercular Activity
This compound has also been investigated for its antitubercular effects against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.
Table 2: Antitubercular Activity Against Mtb H37Rv
| Compound | MIC (µg/mL) |
|---|---|
| 4a | 8 |
| 4b | 16 |
| 4c | 32 |
| 4d | 64 |
| 4e | 128 |
In vitro assays revealed that several derivatives exhibited anti-tuberculosis activity within the range of 8–128 µg/mL against the H37Rv strain . Notably, compound 4j showed effectiveness against multidrug-resistant strains at 16 µg/mL , highlighting its potential as a therapeutic agent .
3. Cytotoxicity Studies
The cytotoxic effects of this compound were assessed in various cancer cell lines. The compounds demonstrated selective cytotoxicity with IC50 values indicating their effectiveness in inhibiting cell proliferation.
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | <50 |
| MDA-MB-231 | <40 |
The results indicated that the compound is particularly effective in breast cancer cell lines, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) analysis further elucidated that specific substitutions on the benzoyl group enhance cytotoxicity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of pyrrolo[1,2-a]quinoline derivatives:
- Antifungal Screening : A study evaluated various pyrrolo[1,2-a]quinoline derivatives for their antifungal properties against C. albicans, revealing several promising candidates with low MIC values .
- Antitubercular Efficacy : Another research focused on the synthesis and evaluation of these compounds against Mtb strains, confirming their potential as novel anti-TB agents .
- Cytotoxic Evaluation : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines, suggesting further exploration into their mechanisms of action is warranted .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate, and what yields are typically achieved?
The compound is synthesized via 1,3-dipolar cycloaddition reactions. A representative method involves reacting 6-methoxyquinoline with phenacyl bromide and ethyl propiolate in propylene oxide at room temperature for 40 hours, followed by recrystallization from methanol-CHCl₃. Yields range from 52% to 60%, depending on substituents (e.g., chloro vs. methoxy groups at the benzoyl position) . Key steps include solvent evaporation, methanol addition, and purification via recrystallization.
Table 1: Comparison of Synthesis Methods
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Characterization includes:
- ¹H-NMR : Peaks for ethyl ester (δ 1.31 ppm, triplet), aromatic protons (δ 7.44–8.46 ppm), and benzoyl groups (δ 7.59–8.03 ppm) .
- FT-IR : Stretches for ester carbonyl (1708 cm⁻¹), benzoyl C=O (1630 cm⁻¹), and aromatic C-H (2982 cm⁻¹) .
- Elemental Analysis : Confirms empirical formula (e.g., C₂₃H₁₈ClNO₄ for chloro-substituted derivatives) with <0.5% deviation .
Q. What are the key structural features influencing reactivity and stability?
The pyrrolo[1,2-a]quinoline core is electron-rich, enabling dipolar cycloaddition. Substituents like benzoyl groups enhance π-stacking interactions, while the ethyl ester at position 3 improves solubility in organic solvents. Methyl groups at position 7 sterically hinder undesired side reactions .
Advanced Questions
Q. How can Rh(II)-catalyzed cyclopropanation-ring expansion improve synthesis efficiency compared to traditional methods?
Rh(II) catalysis (e.g., using indoles and halodiazoacetates) enables milder conditions (room temperature, shorter reaction times) and higher yields (~70–80%) by avoiding polymeric byproducts. This method bypasses the need for strong bases or high temperatures required in classical cycloadditions .
Table 2: Method Comparison
| Parameter | Traditional Cycloaddition | Rh(II)-Catalyzed Method |
|---|---|---|
| Temperature | Ambient to elevated | Room temperature |
| Byproduct Formation | Moderate (e.g., polymers) | Minimal |
| Typical Yield | 50–60% | 70–80% |
Q. How do substituents on the benzoyl group affect reaction outcomes and bioactivity?
Electron-withdrawing groups (e.g., 4-chlorobenzoyl) increase electrophilicity, accelerating cycloaddition but reducing solubility. Methoxy groups enhance antimicrobial activity by improving membrane penetration. For example, 7-methyl derivatives show moderate activity against Gram-positive bacteria, while chloro-substituted analogs exhibit higher thermal stability .
Q. What strategies resolve contradictions in spectral data or elemental analysis?
Discrepancies in NMR or IR data often arise from solvent effects or polymorphic forms. For example, DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.1–0.3 ppm. Elemental analysis deviations >0.5% warrant recrystallization or column chromatography to remove impurities .
Q. How can microwave irradiation optimize the synthesis of analogues?
Microwave-assisted reactions reduce reaction times by 50–70% (e.g., from 40 hours to 12–15 hours) and improve regioselectivity. This method enhances purity by minimizing side reactions, as seen in the synthesis of 4-bromo analogues with yields >60% .
Methodological Recommendations
- Synthesis Optimization : Use Rh(II) catalysis for scalable, high-yield preparation .
- Characterization : Combine ¹H-NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Bioactivity Screening : Employ POM (Petra/Osiris/Molinspiration) analyses and molecular docking to predict antimicrobial pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
